3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo-

Description

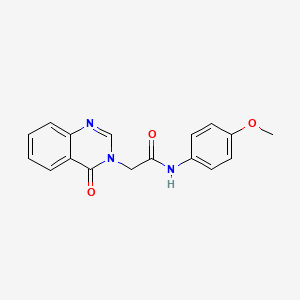

3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- is a quinazolin-4-one derivative characterized by a central quinazolinone core substituted at the 3-position with an acetamide group bearing a 4-methoxyphenyl moiety. The structural features of this compound—specifically the 4-oxo group, the acetamide linker, and the para-methoxy substitution on the phenyl ring—contribute to its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-23-13-8-6-12(7-9-13)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRMBQLYQMAXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148374 | |

| Record name | 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108086-40-4 | |

| Record name | 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid with formamide to form quinazoline-4-one, followed by acylation with 4-methoxyphenylacetyl chloride. The reaction conditions often involve the use of catalysts such as phosphorus oxychloride (POCl3) and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaH in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinazoline derivatives with additional oxygen functionalities.

Reduction: Reduced quinazoline derivatives with hydroxyl or amine groups.

Substitution: Substituted quinazoline derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of cancer cells . Additionally, the compound may interact with signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs of 3(4H)-quinazolineacetamide derivatives are summarized in Table 1 . Variations in substituents significantly influence melting points, molecular weights, and synthetic yields:

*Note: Molecular weight for 11o is inferred from structural similarity to 11n.

- Impact of Styryl Substitutions : Compounds 11n and 11o () exhibit lower melting points (280–282°C and 274–276°C, respectively) compared to brominated analogs (e.g., 314–317°C for 11m), likely due to reduced crystallinity from methoxy groups .

Key Research Findings and Challenges

- Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., methoxy) at the styryl moiety improve anticancer efficacy but may reduce metabolic stability .

- Contradictions in Data: reports inconsistent yields (29.5% for 11m vs. 60% for 11o) despite similar reaction conditions, highlighting the sensitivity of quinazolinone synthesis to substituent steric effects .

- Unresolved Questions: The exact role of the acetamide linker in modulating target affinity remains unclear. Comparative studies with non-acetamide analogs (e.g., ) are needed .

Biological Activity

3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- (CAS Number: 108086-40-4) is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of monoamine oxidase (MAO), antibacterial properties, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 3(4H)-quinazolineacetamide can be represented as:

This structure features a quinazoline core, which is known for its pharmacological significance.

1. Inhibition of Monoamine Oxidase (MAO)

Research has indicated that quinazoline derivatives exhibit significant inhibitory activity against monoamine oxidase enzymes, particularly MAO-A and MAO-B. A study synthesized various N'-substituted benzylidene derivatives and evaluated their inhibitory effects on MAO isoforms. The results showed that certain compounds exhibited submicromolar inhibition of MAO-A and micromolar inhibition of MAO-B, suggesting potential applications in treating depression and other psychological disorders .

Table 1: Inhibition Potency of Quinazoline Derivatives Against MAO Isoforms

| Compound | MAO-A Inhibition (IC50 μM) | MAO-B Inhibition (IC50 μM) |

|---|---|---|

| Compound 5a | 0.5 | 6.0 |

| Compound 5d | 0.8 | 5.5 |

| Compound 5g | 0.7 | 7.2 |

| Compound 5h | 0.6 | 6.8 |

The structure-activity relationship analysis revealed that specific substitutions on the quinazoline ring significantly impacted the inhibitory potency against these enzymes .

2. Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study synthesized a series of 79 quinazoline derivatives and evaluated their activity against MRSA strains. Notably, one compound demonstrated synergy with piperacillin-tazobactam, enhancing its efficacy against MRSA infections .

Table 2: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound | Minimum Inhibitory Concentration (MIC μg/mL) |

|---|---|

| Compound A | ≤ 64 |

| Compound B | ≤ 32 |

| Compound C | ≤ 16 |

These findings highlight the potential of quinazoline derivatives as novel antibacterial agents, particularly in combination therapies targeting resistant bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinazoline compounds reveal critical insights into how structural modifications influence biological activity. For instance, variations in substituents on the aromatic rings and changes in the linker structures were shown to affect both MAO inhibition and antibacterial properties.

Key Findings from SAR Analysis:

- Hydrophobicity : Increased hydrophobicity often correlates with enhanced binding affinity to target enzymes.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings generally improved inhibitory potency against MAOs.

- Flexibility : The flexibility of the linker between the quinazoline core and substituents was crucial for maintaining biological activity .

Case Study 1: Quinazoline Derivatives as Antidepressants

A series of studies focused on developing quinazoline derivatives as potential antidepressants by targeting MAO-A. The most promising candidates showed significant reductions in depressive-like behaviors in animal models, correlating with their in vitro inhibition profiles against MAO-A.

Case Study 2: Synergistic Effects in MRSA Treatment

In preclinical models, certain quinazoline compounds demonstrated synergistic effects when combined with existing antibiotics like piperacillin-tazobactam. This synergy was attributed to the ability of these compounds to bind to allosteric sites on penicillin-binding proteins (PBPs), enhancing the efficacy of β-lactam antibiotics against MRSA .

Q & A

Basic Research Question

- NMR Spectroscopy : Confirms substituent positions and molecular integrity (e.g., -NMR for methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ at m/z 389.2) and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset typically >200°C) .

- HPLC : Quantifies purity (>95%) and monitors stability under varying pH .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

Key factors include:

- Catalyst Selection : Transition metals (e.g., Pd for cross-coupling) or organocatalysts to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) for amidation; toluene for cyclization to minimize side reactions .

- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., nitro group reduction) to prevent overreduction .

- Reagent Stoichiometry : Excess acylating agents (1.5–2 eq.) to drive amidation to completion .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

- Comparative Structural Analysis : Test analogs with systematic substituent variations (e.g., replacing methoxy with ethoxy) to isolate activity drivers .

- Dose-Response Curves : Validate IC values using standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .

- In Silico Modeling : Molecular docking to assess binding affinity consistency with experimental results (e.g., COX-2 inhibition vs. computational predictions) .

What interaction studies are essential to elucidate its mechanism of action?

Advanced Research Question

- Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics with suspected targets (e.g., kinases or DNA topoisomerases) .

- Enzyme Inhibition Assays : Test inhibitory potency against enzymes like cyclooxygenase (COX) or cytochrome P450 isoforms .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified triazole/quinazoline rings to identify critical pharmacophores .

How do substituents on the quinazoline and triazole rings influence bioactivity?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance target binding via dipole interactions but may reduce solubility .

- Methoxy vs. Ethoxy : Methoxy improves metabolic stability, while ethoxy increases lipophilicity, affecting membrane permeability .

- Triazole Modifications : Methylation at N1 of the triazole ring enhances selectivity for kinase targets .

How can thermal stability profiles guide formulation development?

Basic Research Question

- TGA Data : Decomposition temperatures (>200°C) suggest compatibility with high-temperature processing (e.g., hot-melt extrusion) .

- DSC Analysis : Melting points (e.g., 180–185°C) inform solid dispersion techniques to enhance solubility .

What methodologies validate target engagement in cellular models?

Advanced Research Question

- CRISPR-Cas9 Knockout : Ablate suspected targets (e.g., EGFR) to confirm loss of compound efficacy .

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization post-treatment to confirm binding .

- Fluorescence Polarization : Track compound localization and target interaction in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.